
Adenosine, 2',3'-dideoxy-2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often studied for their potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. The unique structure of this compound, featuring a purine base attached to a tetrahydrofuran ring, makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions.
Introduction of the Amino and Ethyl Groups: Functional groups such as amino and ethyl groups are introduced through selective substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Using catalysts and optimized reaction conditions to increase yield and purity.
Scale-Up Processes: Implementing large-scale reactors and continuous flow systems to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
“((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, it is investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
Medicine
In medicine, the compound is explored for its potential antiviral and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, it may be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Vidarabine: An antiviral drug with a similar purine base.
Ribavirin: Another antiviral compound with a comparable structure.
Uniqueness
The uniqueness of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” lies in its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential.
Propiedades
Número CAS |
122970-31-4 |
|---|---|
Fórmula molecular |
C12H17N5O2 |
Peso molecular |
263.30 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-amino-2-ethylpurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H17N5O2/c1-2-8-15-11(13)10-12(16-8)17(6-14-10)9-4-3-7(5-18)19-9/h6-7,9,18H,2-5H2,1H3,(H2,13,15,16)/t7-,9+/m0/s1 |
Clave InChI |
OZAGYDCENWIMHB-IONNQARKSA-N |
SMILES isomérico |
CCC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC[C@H](O3)CO)N |
SMILES canónico |
CCC1=NC(=C2C(=N1)N(C=N2)C3CCC(O3)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


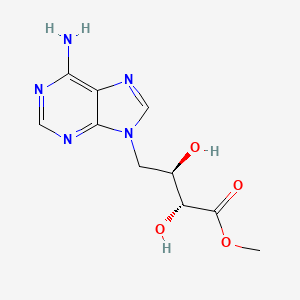
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11851907.png)
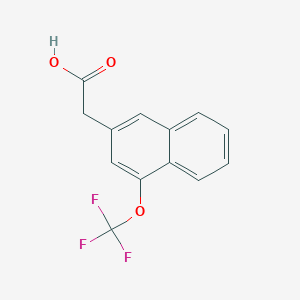
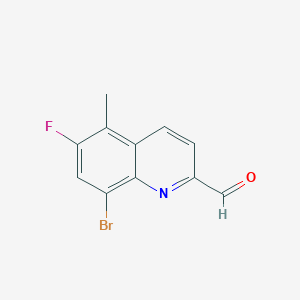
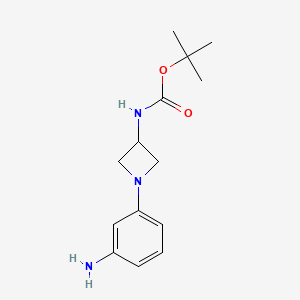
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11851942.png)
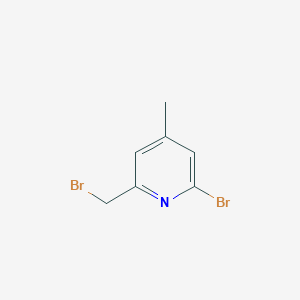
![9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine](/img/structure/B11851960.png)

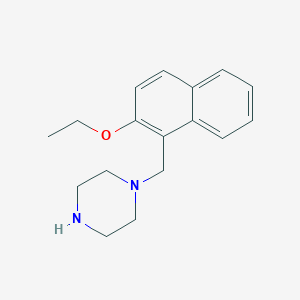
![N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine](/img/structure/B11851973.png)



